molecular formula C8H6FN3O B1443315 2-Azido-1-(3-fluorophenyl)ethanone CAS No. 848902-19-2

2-Azido-1-(3-fluorophenyl)ethanone

Cat. No. B1443315
M. Wt: 179.15 g/mol
InChI Key: FINVHPDIWMTLSD-UHFFFAOYSA-N
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Description

2-Azido-1-(3-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6FN3O . It is a remarkable compound extensively utilized in diverse scientific investigations. It acts as a versatile precursor for synthesizing various organic compounds, enabling breakthroughs in drug development, materials science, and chemical biology.


Molecular Structure Analysis

The crystal structure of the compound is stabilized by C—H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a-axis .


Chemical Reactions Analysis

Azides, such as 2-Azido-1-(3-fluorophenyl)ethanone, are often used in click chemistry approaches due to their reactivity . They can participate in cycloaddition reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study by Govindhan et al. (2017) explored the synthesis of a compound using 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. This research focused on the spectroscopic characterization and the analysis of thermal stability, providing insights into the structural and stability aspects of compounds derived from 2-Azido-1-(3-fluorophenyl)ethanone (Govindhan et al., 2017).

Antimicrobial Activity

  • Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, a closely related compound, evaluating their antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications (Nagamani et al., 2018).

Enantioselective Synthesis

  • Research conducted in 2022 on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmaceutical agents, used 1-(4-fluorophenyl)ethanone, which shares a similar structure with 2-Azido-1-(3-fluorophenyl)ethanone. This work demonstrates the significance of these compounds in producing enantiomerically pure pharmaceutical intermediates (ChemChemTech, 2022).

Photochemistry and Molecular Structure

  • The study of the photochemistry and crystal structures of compounds related to 2-Azido-1-(3-fluorophenyl)ethanone provides valuable information on their photochemical properties and structural conformations, which can be critical in designing materials for optical applications (Fu et al., 1998).

Molecular Docking Studies

  • Research by Mary et al. (2015) investigated the molecular structure and docking studies of a compound with structural similarities to 2-Azido-1-(3-fluorophenyl)ethanone. Such studies are crucial for understanding how these compounds interact with biological targets, which is important in drug design and discovery (Mary et al., 2015).

Safety And Hazards

Specific safety data sheets for 2-Azido-1-(3-fluorophenyl)ethanone are available for reference . As with all chemicals, appropriate safety measures should be taken when handling.

properties

IUPAC Name

2-azido-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVHPDIWMTLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-fluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TM Queiroz, EVM Orozco, VR Silva, LS Santos… - Heliyon, 2019 - cell.com
In this study, we report our contribution to the application of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of β-keto-1,2,3-triazole derivatives 3a-f …
Number of citations: 12 www.cell.com
M Aqeel Khan, A Saleem, N Ghouri… - Letters in Drug …, 2015 - ingentaconnect.com
In the present study, a series of dibenzoazepine triazole derivatives (24-39) were synthesized and evaluated for their in vitro bioactivities including antiglycation, antibacterial, DPPH …
Number of citations: 10 www.ingentaconnect.com

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